molecular formula C10H21N3O2 B13366209 (R)-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

(R)-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

Cat. No.: B13366209
M. Wt: 215.29 g/mol
InChI Key: SYPBUUQIMIYTEN-MRVPVSSYSA-N
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Description

®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a piperazine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with formaldehyde and an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is typically purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. Reactions are often conducted under inert atmospheres to prevent unwanted side reactions.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions. Conditions vary depending on the specific reaction but often involve the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-piperidin-3-ylcarbamate
  • tert-Butyl 4-formylpiperidine-1-carboxylate
  • 4-Amino-1-Boc-piperidine

Uniqueness

®-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and an aminomethyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)piperazine-1-carboxylate

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-7,11H2,1-3H3/t8-/m1/s1

InChI Key

SYPBUUQIMIYTEN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CN

Origin of Product

United States

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